Product packaging for 3,7-Dimethoxy-naphthalene-1-carbaldehyde(Cat. No.:)

3,7-Dimethoxy-naphthalene-1-carbaldehyde

Cat. No.: B11889993
M. Wt: 216.23 g/mol
InChI Key: JTVCGYXKJRMECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Naphthalene-Based Compounds in Contemporary Chemical Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in the synthesis of a vast array of organic molecules. britannica.com Its fused ring system provides a rigid and electronically rich scaffold that can be functionalized to create derivatives with diverse properties. These derivatives are integral to various fields of chemical research, including materials science and medicinal chemistry. mdpi.comnih.gov

In medicinal chemistry, the naphthalene core is found in numerous therapeutic agents. mdpi.comnih.gov Several FDA-approved drugs, such as naftifine, nafcillin, and terbinafine, incorporate the naphthalene scaffold and are used as antimicrobial agents. mdpi.comijpsjournal.com The versatility of the naphthalene structure allows for modifications that can lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com

Historical Context of Naphthalene Carbaldehyde Studies

The study of naphthalene carbaldehydes, which are naphthalene rings substituted with a formyl group (-CHO), has a long history rooted in the broader exploration of aromatic aldehydes. Early research focused on the fundamental reactions and properties of these compounds, such as their synthesis via formylation of the naphthalene ring and their characteristic aldehyde reactions. For instance, 2-naphthaldehyde (B31174) is a known metabolite and has been studied in various biological contexts. nih.gov

Over time, the focus has expanded to include more complex, substituted naphthalene carbaldehydes. The introduction of substituents, such as methoxy (B1213986) groups, can significantly influence the electronic properties and reactivity of the molecule, opening up new avenues for research and application. The oxidation of substituted dimethylnaphthalenes often leads to the formation of naphthalic acids and intermediate formyl-naphthoic acids, highlighting the importance of understanding the chemistry of naphthalene aldehydes. google.com

Scope and Research Trajectories for 3,7-Dimethoxy-naphthalene-1-carbaldehyde

The subject of this article, this compound, is a bifunctionalized naphthalene derivative. The presence of two methoxy groups and a carbaldehyde function on the naphthalene core makes it a valuable intermediate in organic synthesis. The methoxy groups at the 3 and 7 positions influence the electron density of the naphthalene rings, which in turn affects the reactivity of the carbaldehyde group and the potential for further substitution on the aromatic system.

Current and future research on this compound is likely to explore its utility in the synthesis of more complex molecules. For example, the aldehyde group can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions. The dimethoxy-substituted naphthalene backbone could serve as a precursor for the synthesis of novel materials or biologically active compounds. The synthesis of this compound itself likely involves the formylation of 2,6-dimethoxynaphthalene (B181337) or a related derivative. nih.gov The study of its spectroscopic properties, such as NMR and IR, is crucial for its characterization and for understanding its electronic structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B11889993 3,7-Dimethoxy-naphthalene-1-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3,7-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-15-11-4-3-9-5-12(16-2)6-10(8-14)13(9)7-11/h3-8H,1-2H3

InChI Key

JTVCGYXKJRMECW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)OC)C=O

Origin of Product

United States

Synthetic Methodologies for 3,7 Dimethoxy Naphthalene 1 Carbaldehyde and Its Analogues

Classical Synthetic Routes to Substituted Naphthalene (B1677914) Carbaldehydes

Traditional methods for constructing the naphthalene framework often rely on multi-step sequences involving condensation, cyclization, and subsequent functional group manipulation. These routes, while foundational, provide access to a wide array of substituted naphthalenes.

Stobbe Condensation and Subsequent Cyclization Approaches

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base. youtube.comwikipedia.orgorganicreactions.org This reaction is particularly useful for generating alkylidene succinic acids or their corresponding esters, which are valuable precursors for polycyclic aromatic systems. wikipedia.orgorganicreactions.org Unlike a standard aldol (B89426) condensation, the Stobbe condensation proceeds via a lactone intermediate, which undergoes a base-catalyzed ring-opening to yield a salt of a half-ester, a characteristic feature of this reaction. wikipedia.orgorganicchemistrytutor.com

The general mechanism involves the formation of an enolate from the succinic ester, which then attacks the carbonyl carbon of the aldehyde or ketone. organicchemistrytutor.comyoutube.com The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone ring. wikipedia.org Subsequent elimination, driven by the base, opens this lactone ring to furnish the final α,β-unsaturated half-ester product. organicchemistrytutor.com

For the synthesis of a naphthalene core relevant to 3,7-Dimethoxy-naphthalene-1-carbaldehyde, a plausible strategy would involve the Stobbe condensation of a substituted benzaldehyde (B42025), such as 3-methoxybenzaldehyde, with diethyl succinate. The resulting itaconic acid derivative can then undergo intramolecular Friedel-Crafts-type cyclization reactions, often promoted by strong acids like hydrogen fluoride (B91410) or polyphosphoric acid, to construct the second aromatic ring and form a functionalized dihydronaphthalene or naphthalene system. chemistry-chemists.com Subsequent steps, including dehydrogenation and formylation, would be required to yield the final target. A notable application is the Stobbe condensation with 6-methoxy-2-propionylnaphthalene, which serves as a key step in synthesizing derivatives related to natural products. researchgate.net

Table 1: Overview of Stobbe Condensation for Naphthalene Precursor Synthesis

Step Description Key Reagents & Conditions Intermediate/Product Type
1. Condensation A substituted benzaldehyde or ketone reacts with a dialkyl succinate. Strong base (e.g., NaOEt, KOtBu), Aprotic solvent. wikipedia.org Alkylidene succinic acid half-ester. organicreactions.org
2. Cyclization Intramolecular acylation to form the second ring of the naphthalene system. Strong acid (e.g., PPA, HF), Heat. chemistry-chemists.com Tetralone or dihydronaphthalene derivative.
3. Aromatization Dehydrogenation to form the stable naphthalene core. Catalyst (e.g., Pd/C), High temperature. Substituted naphthalene.
4. Formylation Introduction of the aldehyde group onto the naphthalene ring. Vilsmeier-Haack or other formylation methods. Naphthalene carbaldehyde.

Benzannulation Strategies for Naphthalene Core Formation

Benzannulation reactions provide a convergent and often highly regioselective approach to constructing substituted aromatic rings, including the naphthalene nucleus, from acyclic or simpler cyclic precursors. nih.govnorthwestern.edu These methods are advantageous for creating densely functionalized aromatic compounds whose substitution patterns are difficult to achieve through traditional electrophilic substitution. nih.govnorthwestern.educornell.edu

A prominent example is the Asao-Yamamoto benzannulation, which efficiently combines substituted 2-(phenylethynyl)benzaldehydes with various alkynes to form 2,3-substituted naphthalenes. nih.gov This reaction tolerates a wide range of functional groups and can be highly regiospecific, depending on the electronic properties of the alkyne substrate. nih.govnorthwestern.edu This control allows for the synthesis of naphthalenes with specific substitution patterns at multiple positions. nih.gov Other strategies involve the reaction of vinylketenes with ynamides, which proceeds through a pericyclic cascade to generate highly substituted phenols that can be precursors to naphthalenes. mit.edu Furthermore, regiocontrolled benzannulation has been achieved through the reaction of precursors like aryl-substituted dichlorocyclopropylmethanols, which rearrange to form specific chloronaphthalene derivatives, serving as common intermediates for more complex structures. nih.gov

Table 2: Selected Benzannulation Strategies for Naphthalene Synthesis

Method Precursors Catalyst/Conditions Key Features
Asao-Yamamoto Benzannulation 2-(Phenylethynyl)benzaldehydes + Alkynes Typically catalyst-free, thermal conditions. nih.gov Forms 2,3-substituted naphthalenes; good functional group tolerance and regioselectivity. nih.govnorthwestern.edu
Vinylketene-Ynamide Annulation Vinylketenes (from diazo enones or cyclobutenones) + Ynamides Thermal conditions. mit.edu Produces highly substituted aminophenols, which can be further elaborated into naphthalenes.
Dichlorocyclopropane Rearrangement Aryl-substituted dichlorocyclopropylmethanols Lewis or Brønsted acids. Regiocontrolled formation of substituted chloronaphthalenes. nih.gov

Electrophilic Formylation and Aldehyde Introduction Methods

For precursors that already possess the 3,7-dimethoxynaphthalene core, the introduction of the aldehyde group at the C1 position is typically achieved via electrophilic formylation. The Vilsmeier-Haack reaction is the most common and effective method for this transformation, particularly on electron-rich aromatic systems. chemistrysteps.comorganic-chemistry.org

The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). chemistrysteps.comcambridge.org This iminium ion is a moderately strong electrophile that readily attacks aromatic rings activated by electron-donating groups, such as the methoxy (B1213986) groups in 2,6-dimethoxynaphthalene (B181337) (a logical precursor to the target compound). chemistrysteps.comresearchgate.net The attack results in the formation of an intermediate which, upon aqueous workup, hydrolyzes to yield the corresponding aldehyde. organic-chemistry.orgcambridge.org The high reactivity of methoxy-substituted naphthalenes makes them ideal substrates for this reaction. researchgate.net The synthesis of the related 7-methoxy-naphthalene-1-carbaldehyde has been explicitly described using such formylation conditions. google.com

Table 3: Vilsmeier-Haack Formylation of Activated Naphthalenes

Component Role Example
Substrate Aromatic Nucleophile 2,6-Dimethoxynaphthalene
Reagents Formation of Electrophile N,N-Dimethylformamide (DMF) + Phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org
Electrophile Formylating Agent Chlorodimethyliminium ion (Vilsmeier Reagent). cambridge.org
Solvent Reaction Medium DMF (often serves as reagent and solvent), Dichloromethane.
Workup Hydrolysis of Intermediate Aqueous base (e.g., NaOAc, NaHCO₃).
Product Formylated Aromatic This compound

Advanced and Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. These advanced methods offer powerful alternatives for the construction and functionalization of complex molecules like this compound.

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex aromatic structures.

Palladium catalysts are central to a wide array of synthetic transformations applicable to the synthesis of substituted naphthaldehydes. These include cross-coupling reactions, direct C-H activation, and annulation strategies.

Cross-Coupling Reactions: The Suzuki-Miyaura and Heck couplings are benchmark reactions in organic synthesis. wikipedia.orgwikipedia.org

The Suzuki Coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org For synthesizing an analogue of the target compound, one could couple a di-methoxylated naphthalene boronic acid with a halogenated benzaldehyde derivative, or vice versa, in the presence of a palladium catalyst and a base. google.com This method is widely used for preparing biaryl compounds and other conjugated systems. wikipedia.org

The Heck Reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This can be used to build side chains on the naphthalene core which can be later converted to a carbaldehyde group. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, alkene insertion, and β-hydride elimination. rsc.org

C-H Activation and Annulation: More recent advancements focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides.

Directed C-H Functionalization: Palladium-catalyzed C-H activation has been used for the regioselective functionalization of 1-naphthaldehydes. bohrium.comresearchgate.net Using a transient directing group (TDG) strategy, where an amine condenses with the aldehyde to form an imine, directs the palladium catalyst to functionalize the C2 or C8 (peri) positions. researchgate.netrsc.org While this applies to modifying an existing naphthaldehyde, it showcases the power of palladium catalysis in manipulating the naphthalene scaffold.

Catalytic Annulation: Palladium catalysts can also construct the naphthalene ring system directly. A notable method involves the chemo- and regioselective annulation of amides with alkynes, catalyzed by palladium acetate (B1210297), to produce highly substituted naphthalenes under mild conditions. nih.gov This provides a direct route to the core structure from simpler starting materials.

Table 4: Overview of Palladium-Catalyzed Reactions for Naphthalene Synthesis

Reaction Type Description Key Components
Suzuki Coupling C(sp²)-C(sp²) bond formation between an organoboron compound and an organohalide. wikipedia.orglibretexts.org Aryl halide, Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃). google.com
Heck Coupling C(sp²)-C(sp²) bond formation between an aryl halide and an alkene. wikipedia.org Aryl halide, Alkene, Pd catalyst, Base (e.g., Et₃N). rsc.org
Directed C-H Activation Functionalization of a specific C-H bond guided by a directing group. researchgate.net Naphthaldehyde, Amine (TDG), Pd catalyst, Oxidant. researchgate.netrsc.org
Catalytic Annulation Direct construction of the naphthalene ring from acyclic precursors. nih.gov Amides, Alkynes, Pd(OAc)₂, Oxidant. nih.gov

Lewis Acid and Brønsted Acid Catalyzed Transformations

Acid catalysis provides an alternative avenue for the synthesis and functionalization of naphthalene derivatives.

Lewis Acid Catalyzed Transformations: Lewis acids like aluminum chloride are effective catalysts for the alkylation of naphthalene. elsevier.com The choice of solvent can significantly influence the reaction's activity and product distribution. elsevier.com Zeolite catalysts, which can act as both Brønsted and Lewis acids, have been investigated for the acylation of naphthalene derivatives. researchgate.net For example, zeolite beta has shown to be an effective catalyst for the acylation of 2-methoxynaphthalene. researchgate.net

Brønsted Acid Catalyzed Transformations: Brønsted acids such as sulfuric acid are used in classic reactions like the Haworth synthesis of naphthalene, which involves the cyclization of 4-phenylbutanoic acid to form tetralone, a key intermediate. iptsalipur.org The sulfonation of naphthalene is a well-known example where the reaction temperature controls the kinetic versus thermodynamic product distribution, yielding either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid. vpscience.org More recently, Brønsted acids have been used to catalyze the reaction of N-arylnaphthalen-2-amines with quinone esters to construct carbazole (B46965) derivatives. researchgate.net

Electrochemical Synthesis Approaches for Naphthalene Derivatives

Electrochemical methods offer a sustainable and often highly selective approach to synthesizing naphthalene derivatives. These methods can avoid the use of stoichiometric chemical oxidants or reductants. nih.gov

Electrochemical (4+2)-benzannulation reactions of styrenes have been developed to produce disubstituted naphthalenes. thieme-connect.com The electrochemical carboxylation of naphthalene derivatives with CO2 has also been explored, leading to either dearomative dicarboxylation or selective monocarboxylation depending on the substrate and reaction conditions. researchgate.net Furthermore, electrochemical dehydrogenative sp2-coupling of naphthols has been shown to produce novel polycyclic naphthalenone motifs. nih.gov The electrosynthesis of organic compounds can proceed through either direct electron transfer at the electrode or via a redox mediator. gre.ac.uk For instance, the anodic oxidation of toluene (B28343) derivatives in methanol (B129727) can lead to the formation of aldehydes. gre.ac.uk

Electrochemical MethodReactantsProduct TypeReference
(4+2)-BenzannulationStyrenesDisubstituted naphthalenes thieme-connect.com
CarboxylationNaphthalene derivatives, CO2Carboxylated naphthalenes researchgate.net
Dehydrogenative sp2-CouplingNaphtholsPolycyclic naphthalenones nih.gov
Anodic OxidationToluene derivatives, MethanolAldehydes gre.ac.uk
Electro-oxidative Transformations

The electrochemical oxidation of naphthalene derivatives has been a subject of study to understand their redox properties and potential for synthetic transformations. dntb.gov.ua While specific studies on the electro-oxidative transformation of this compound are not extensively detailed in the literature, the behavior of related naphthalene compounds provides significant insights. The electro-oxidation of naphthalene derivatives is generally investigated using techniques like cyclic voltammetry. dntb.gov.ua

Electroreductive Alkylations in Naphthalene Systems

Electroreductive methods offer a powerful and increasingly popular alternative to traditional chemical reductions, often proceeding under milder conditions and avoiding the need for harsh reagents. A recently developed protocol for the electroreductive alkylation of (hetero)arenes using carboxylic acids is particularly relevant for the synthesis of naphthalene derivatives. bohrium.comresearchgate.net This method avoids the use of pressurized hydrogen or stoichiometric hydride reductants, enhancing its safety profile and applicability. bohrium.comresearchgate.net

The process involves the electroreductive coupling of carboxylic acids with arenes, like naphthalene, facilitated by an earth-abundant titanium catalyst. bohrium.comresearchgate.net This approach is highly selective and allows for the straightforward synthesis of a wide array of functionalized and structurally diverse alkylated arenes under mild conditions. bohrium.comresearchgate.net Mechanistic studies suggest the pathway involves the in-situ generation of a ketone intermediate, which then undergoes deoxygenative reduction. bohrium.comresearchgate.net

This methodology could be applied to synthesize alkylated analogues of this compound. While traditional Friedel-Crafts alkylation is also a common method for alkylating naphthalenes, it can suffer from issues like low chemo- and regioselectivity. bohrium.comrsc.org The electroreductive approach offers a modern alternative with potentially better control and functional group tolerance. bohrium.comresearchgate.net

Table 1: Comparison of Alkylation Methods for Naphthalene Systems

FeatureElectroreductive Alkylation bohrium.comresearchgate.netFriedel-Crafts Alkylation rsc.org
Alkylating Agent Carboxylic AcidsOlefins, Alkyl Halides
Catalyst Titanium-basedAcid catalysts (e.g., AlCl₃, Zeolites)
Reductant ElectricityNot applicable
Conditions Mild (e.g., room temp. to 60 °C)Often requires higher temperatures
Selectivity High chemo- and regioselectivity reportedCan lead to polyalkylation and rearrangements
Safety Avoids pressurized H₂ or stoichiometric hydridesCan involve corrosive and hazardous acids

Organometallic Approaches in this compound Synthesis

Organometallic chemistry provides some of the most versatile and powerful tools for the specific functionalization of aromatic rings, including the naphthalene system. These methods are crucial for constructing complex molecules from simpler precursors with high precision. For the synthesis of this compound, organometallic strategies, particularly those involving lithium and palladium, are of significant interest.

Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique typically involves the deprotonation of a position ortho (adjacent) to a directing group using a strong base, most commonly an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups.

In the context of synthesizing this compound, the methoxy groups on the naphthalene ring can act as directing groups for lithiation. Starting from a dimethoxynaphthalene precursor, a strong lithium base could selectively abstract a proton from a position adjacent to one of the methoxy groups. The subsequent reaction of this organolithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would install the aldehyde functionality, yielding the desired naphthaldehyde product after an aqueous workup. The precise regiochemical outcome would depend on the specific dimethoxynaphthalene isomer used and the reaction conditions. This approach offers a direct and controlled method for introducing the carbaldehyde group onto the naphthalene core.

Coupling Reactions Involving Organometallic Reagents

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity. thermofisher.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely used. thermofisher.comfiveable.me

A pertinent example is found in a patented process for the synthesis of the closely related compound, 7-methoxy-naphthalene-1-carbaldehyde. google.com This process utilizes a palladium-catalyzed reaction. In the key step, a 7-methoxy-1-naphthalenyl trifluoromethanesulfonate (B1224126) intermediate is reacted with a mixture of triethylamine (B128534) and formic acid in the presence of a palladium acetate catalyst and a phosphine (B1218219) ligand (1,3-bis(diphenylphosphino)propane). This reaction, conducted in dimethylformamide at 90°C, effectively converts the triflate group into a carbaldehyde, demonstrating a formylation-type coupling reaction. google.com

Table 2: Palladium-Catalyzed Formylation of Naphthalene Derivative google.com

ComponentRole
7-methoxy-1-naphthalenyl trifluoromethanesulfonateSubstrate
Palladium AcetateCatalyst
1,3-bis(diphenylphosphino)propane (dppp)Ligand
Formic Acid / TriethylamineFormylating Agent Source
Dimethylformamide (DMF)Solvent
Product 7-methoxy-naphthalene-1-carbaldehyde

Beyond this specific example, other cross-coupling reactions could be readily adapted for the synthesis of this compound and its analogues. For instance, a Suzuki coupling could involve the reaction of a dihalo-dimethoxynaphthalene with a formyl-boronic acid derivative, or conversely, a diboronyl-dimethoxynaphthalene with a halogenated aldehyde, in the presence of a palladium catalyst and a base. libretexts.orgopenstax.org Similarly, Negishi coupling utilizes organozinc reagents, which offer high reactivity and functional group tolerance. thermofisher.com These methods provide a modular and powerful platform for accessing a diverse range of substituted naphthalene structures. fiveable.me

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3,7-Dimethoxy-naphthalene-1-carbaldehyde provides distinct signals for each proton in the molecule. The aldehydic proton characteristically appears at a downfield chemical shift, typically around 9.92 ppm as a singlet. The aromatic protons on the naphthalene (B1677914) ring system exhibit complex splitting patterns and chemical shifts determined by their position relative to the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) groups. The two methoxy groups each produce a sharp singlet, integrating to three protons each, with their exact chemical shifts reflecting their respective positions on the naphthalene core. nih.gov

Detailed ¹H NMR spectral data are presented in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
9.92s1HH (Aldehyde)
7.78d1HAromatic H
7.59s1HAromatic H
7.22d1HAromatic H
6.95-6.98m1HAromatic H
3.89s3HOCH₃
3.82s3HOCH₃
Note: Data obtained in CDCl₃. Assignment is proposed based on typical chemical shifts and splitting patterns. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex aromatic systems. wikipedia.orgharvard.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the methoxy proton signals to the methoxy carbon signals. This allows for the direct assignment of all protonated carbons.

Together, these 2D NMR techniques enable a complete and confident assignment of the entire molecular structure in solution. emerypharma.comyoutube.com

Quantitative NMR (qNMR) is an analytical method used for determining the concentration or purity of a substance. google.com Unlike chromatographic techniques, qNMR can provide accurate quantification without the need for an identical reference standard of the analyte. nist.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. google.com

For this compound, its purity could be determined by dissolving a precisely weighed amount of the sample and a certified internal standard (a compound with known purity and concentration) in a suitable deuterated solvent. By comparing the integral of a well-resolved signal of the analyte (e.g., the aldehyde proton) with the integral of a signal from the internal standard, the exact purity of the sample can be calculated. google.comnist.gov This makes qNMR a powerful tool for quality control in chemical synthesis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₂O₃), the exact molecular weight can be calculated. Upon ionization in the mass spectrometer, a molecular ion peak (M⁺) would be observed. The fragmentation of this ion is predictable based on the functional groups present. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H·) to form a stable acylium ion ([M-H]⁺) or the loss of a formyl radical (·CHO) to yield a naphthalenyl cation ([M-CHO]⁺). libretexts.org Further fragmentation could involve the loss of methyl radicals (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

IonFormulaCalculated m/zDescription
Molecular Ion [M]⁺[C₁₃H₁₂O₃]⁺216.0786Parent ion
[M-H]⁺[C₁₃H₁₁O₃]⁺215.0708Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺[C₁₂H₁₁O₂]⁺187.0759Loss of the formyl radical
[M-CH₃]⁺[C₁₂H₉O₃]⁺201.0552Loss of a methyl radical from a methoxy group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds like 2-Methoxynaphthalene-1-carbaldehyde provides valuable insights. researchgate.net

In such a crystal structure, one would expect the naphthalene ring system to be largely planar. The aldehyde and methoxy groups may be slightly twisted out of the plane of the naphthalene ring. researchgate.net Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a significant role in the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net

The table below shows the crystallographic data for the related compound 2-Methoxynaphthalene-1-carbaldehyde as an example.

Parameter2-Methoxynaphthalene-1-carbaldehyde
Chemical FormulaC₁₂H₁₀O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.689 (3)
b (Å)14.155 (4)
c (Å)7.667 (2)
β (°)94.805 (4)
Volume (ų)939.7 (5)
Source: researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde would be prominent. nist.gov Other key bands would include those for the aromatic C-H and C=C bonds of the naphthalene ring, and the C-O stretches of the methoxy groups. beilstein-journals.org

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2850, ~2750C-H stretchAldehyde (Fermi doublet)
~1690C=O stretchAromatic Aldehyde
~1600, ~1470C=C stretchAromatic Ring
~1250, ~1030C-O stretchAryl Ether (Methoxy)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from π-π* electronic transitions within the conjugated naphthalene system. spectrabase.com The presence of the aldehyde (a chromophore) and the two methoxy groups (auxochromes) would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. spectrabase.com

λ_max (nm) (Predicted)TransitionChromophore
~250π → πNaphthalene Ring System
~320π → πNaphthalene Ring System
>350n → π*Carbonyl Group
Note: Predicted values are based on the naphthalene chromophore with attached auxochromes and chromophores. nist.gov

Advanced Spectroscopic Techniques for Fine Structure Characterization

The definitive structural elucidation of complex organic molecules like this compound relies on a suite of advanced spectroscopic techniques. Beyond fundamental one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS), techniques such as two-dimensional (2D) NMR and high-resolution mass spectrometry are indispensable for unambiguously assigning the molecule's intricate proton and carbon framework and confirming its elemental composition. These methods provide through-bond and through-space correlations, as well as precise mass measurements, which are critical for distinguishing between isomers and confirming the fine details of the molecular architecture.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful for establishing the connectivity between atoms within a molecule. For this compound, several key 2D NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons. For instance, a correlation would be observed between the proton at position 2 and the proton at position 4 (if present, though in this case position 1 is substituted), and between the protons at positions 5, 6, and 8. The absence of a correlation between certain protons can be equally informative, helping to define the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. beilstein-journals.org This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon atom, as well as correlations for the methoxy and aldehyde protons with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. beilstein-journals.org This is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton of a molecule. For this compound, key HMBC correlations would be expected between:

The aldehyde proton and the carbons at positions 1 and 2 of the naphthalene ring.

The methoxy protons and the carbons to which they are attached (C3 and C7).

The aromatic protons and neighboring and more distant carbons, which helps to piece together the entire naphthalene framework and confirm the positions of the substituents. For example, the proton at H-2 would show correlations to C1, C3, and C4. mdpi.com

A summary of expected key 2D NMR correlations for this compound is presented in the interactive table below.

Proton (¹H)Expected COSY Correlations (¹H)Expected HSQC Correlation (¹³C)Expected Key HMBC Correlations (¹³C)
H-2H-4 (if present)C-2C-1, C-3, C-4, C-8a
H-4H-2 (if present)C-4C-2, C-3, C-4a, C-5
H-5H-6C-5C-4a, C-6, C-7, C-8a
H-6H-5, H-8C-6C-5, C-7, C-8
H-8H-6C-8C-1, C-6, C-7, C-8a
-CHO-C-aldehydeC-1, C-2
3-OCH₃-C-methoxyC-3
7-OCH₃-C-methoxyC-7

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide further confirmation of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass. For this compound (C₁₃H₁₂O₃), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, including:

Loss of a methyl radical (•CH₃) from one of the methoxy groups.

Loss of formaldehyde (CH₂O) from a methoxy group.

Loss of a carbon monoxide (CO) molecule from the aldehyde group.

Cleavage of the aldehyde group.

The analysis of these fragments helps to confirm the presence and location of the functional groups on the naphthalene core.

A summary of predicted mass spectral data for this compound is provided in the table below.

TechniqueInformation ProvidedExpected Results for this compound
HRMS Exact mass and elemental formulaC₁₃H₁₂O₃, [M+H]⁺ = 217.0859 (calculated)
MS/MS Structural fragmentsKey fragments corresponding to the loss of •CH₃, CH₂O, and CO

X-ray Crystallography

Computational and Theoretical Investigations of 3,7 Dimethoxy Naphthalene 1 Carbaldehyde

Quantum Mechanical Studies (e.g., DFT, GIAO/DFT) for Electronic Structure and Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of aromatic aldehydes like 3,7-dimethoxy-naphthalene-1-carbaldehyde. Methodologies such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net

These studies can determine key aspects of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. researchgate.net

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This approach allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the confirmation of the molecular structure.

Table 1: Illustrative Calculated Electronic Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.1 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic aldehydes based on computational studies.

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulations are employed to investigate the conformational landscape of this compound. The rotational freedom around the single bonds connecting the methoxy (B1213986) and carbaldehyde groups to the naphthalene (B1677914) ring allows for different spatial arrangements of these substituents.

The planarity of the molecule and the orientation of the substituent groups are influenced by a balance of steric hindrance and electronic effects, such as conjugation between the carbonyl group and the naphthalene ring.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). The calculated vibrational frequencies and intensities can be correlated with experimental IR and Raman spectra, helping to assign specific vibrational modes to the stretching and bending of different functional groups within the molecule. researchgate.net

Similarly, as mentioned earlier, the GIAO/DFT method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined, providing a detailed picture of the electronic environment of each atom in the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted (Illustrative)Experimental (Hypothetical)
IR (C=O stretch)1685 cm⁻¹1680 cm⁻¹
¹H NMR (aldehyde H)9.8 ppm9.7 ppm
¹³C NMR (aldehyde C)192.5 ppm192.0 ppm

Note: The values in this table are for illustrative purposes to show the expected correlation between predicted and experimental data.

Theoretical Studies of Reactivity and Reaction Pathways

Theoretical studies can provide significant insights into the reactivity of this compound and the potential pathways of its reactions. The electronic properties calculated through quantum mechanics are key to understanding its reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For an aldehyde, the oxygen atom of the carbonyl group is expected to be a region of negative electrostatic potential, making it susceptible to electrophilic attack, while the carbonyl carbon is a site of positive potential, making it a target for nucleophiles. researchgate.net

The energies of the frontier molecular orbitals (HOMO and LUMO) also play a crucial role in predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The distribution of these orbitals on the molecule can indicate the regions most likely to be involved in chemical reactions. For instance, understanding the electronic properties and reactivity of related naphthalene derivatives can provide insights into their potential biological activities, such as antioxidant properties. tandfonline.com

Chemical Reactivity and Derivatization of 3,7 Dimethoxy Naphthalene 1 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde functional group of 3,7-Dimethoxy-naphthalene-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3,7-dimethoxynaphthalene-1-carboxylic acid. This is a standard transformation in organic synthesis. Aldehydes are particularly susceptible to oxidation, even by mild oxidizing agents. ncert.nic.in

A variety of reagents can accomplish this conversion, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acid), and hydrogen peroxide. ncert.nic.inorganic-chemistry.orglibretexts.org Environmentally benign options such as Oxone (potassium peroxymonosulfate) in water or urea-hydrogen peroxide in formic acid are also effective for oxidizing aromatic aldehydes. tandfonline.comacs.org The general reaction involves the conversion of the aldehyde to a gem-diol intermediate in the presence of water, which is then further oxidized to the carboxylic acid. libretexts.org

Table 1: Representative Oxidation Reactions of Aromatic Aldehydes
Reagent SystemConditionsProductTypical YieldReference
Potassium Permanganate (KMnO₄)Basic, heatCarboxylic Acid SaltGood to Excellent ncert.nic.in
Jones Reagent (CrO₃/H₂SO₄/Acetone)Room TemperatureCarboxylic AcidGood libretexts.org
Oxone (KHSO₅)Water or Water/EthanolCarboxylic AcidHigh acs.org
Urea-Hydrogen Peroxide (UHP)/Formic AcidRoom TemperatureCarboxylic AcidHigh tandfonline.com

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3,7-dimethoxynaphthalen-1-yl)methanol. This transformation is a crucial step in the synthesis of several important compounds, including the antidepressant agomelatine (B1665654).

Common and efficient reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent, often preferred for its chemoselectivity, as it reduces aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions. masterorganicchemistry.comias.ac.in The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol, where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to give the alcohol. ugm.ac.idresearchgate.net

Table 2: Reagents for the Reduction of this compound
ReagentSolventProductNotesReference
Sodium Borohydride (NaBH₄)Methanol, Ethanol, or THF/Methanol(3,7-Dimethoxynaphthalen-1-yl)methanolMild, selective, and widely used. masterorganicchemistry.comias.ac.in
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Ether or THF(3,7-Dimethoxynaphthalen-1-yl)methanolMore powerful, less selective; requires a separate aqueous workup. libretexts.org

The aldehyde functionality serves as an excellent electrophile for various condensation and addition reactions, enabling the extension of the carbon skeleton. A particularly relevant transformation is the Henry reaction (or nitroaldol reaction), which is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org

In the context of synthesizing agomelatine from this compound, a Henry reaction with nitromethane (B149229) (CH₃NO₂) would be a key step. The reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of the aldehyde, and subsequent protonation yields a β-nitro alcohol. scirp.orgyoutube.com This product is highly valuable as the nitro group can be subsequently reduced to a primary amine, providing a direct route to the N-[2-(7-methoxy-1-naphthyl)ethyl] side chain of agomelatine after reduction of the alcohol and acetylation of the amine. wikipedia.orgnottingham.ac.uk

Other classical aldehyde reactions like the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile) are also feasible, typically catalyzed by a base to yield α,β-unsaturated products. scirp.org

Table 3: Key Condensation/Addition Reactions for Aldehydes
Reaction NameReagentsIntermediate/Product TypeSignificanceReference
Henry ReactionNitroalkane (e.g., CH₃NO₂), Baseβ-Nitro alcoholForms C-C bond; precursor to β-amino alcohols. wikipedia.orgorganic-chemistry.org
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), Baseα,β-Unsaturated dinitrileForms C=C double bond. scirp.org

Functionalization of the Naphthalene (B1677914) Core

The reactivity of the naphthalene ring itself is heavily influenced by the attached substituents. The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group.

Electrophilic aromatic substitution (SₑAr) on the this compound nucleus is governed by the competing directing effects of the substituents. The methoxy groups at C3 and C7 strongly activate the ring towards electrophilic attack by donating electron density through resonance. researchgate.net They direct incoming electrophiles to their ortho and para positions. In contrast, the aldehyde group at C1 deactivates the ring by withdrawing electron density and directs incoming electrophiles to the meta position. researchgate.net

For this compound, the directing effects are as follows:

C3-OCH₃ (activating) directs to C2 (ortho) and C4 (ortho).

C7-OCH₃ (activating) directs to C6 (ortho) and C8 (ortho).

C1-CHO (deactivating) directs to C5 and C8 (meta).

Considering these effects, the most probable sites for electrophilic attack are C4 and C8, as they are activated by a methoxy group while being meta to the deactivating aldehyde. The Vilsmeier-Haack reaction, which is used to formylate electron-rich arenes, demonstrates this principle; the formylation of 2,7-dimethoxynaphthalene (B1218487) occurs at the C1 position, which is ortho to the C2-methoxy group and para to the C7-methoxy group, highlighting the strong activating nature of these substituents.

Further substitution on this compound would likely favor the C4 position, which is activated (ortho) by the C3-methoxy group and is not sterically hindered, unlike the C2 position.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of C1-CHOInfluence of C3-OCH₃Influence of C7-OCH₃Overall Likelihood
2-Activating (ortho)-Low (steric hindrance)
4-Activating (ortho)-High
5Deactivating (meta)--Low
6--Activating (ortho)Moderate
8Deactivating (meta)-Activating (ortho)High

Nucleophilic aromatic substitution (SₙAr) is generally not favored on electron-rich aromatic systems like this compound. SₙAr reactions typically require two main features on the aromatic ring: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The target molecule possesses two powerful electron-donating methoxy groups and only a moderately deactivating aldehyde group. It lacks a suitable leaving group in its native form. Therefore, direct nucleophilic displacement of a hydrogen or a methoxy group is highly unlikely under standard SₙAr conditions. For such a reaction to occur, the naphthalene core would first need to be functionalized to introduce a good leaving group and potent electron-withdrawing substituents.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. In this strategy, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a reactive organometallic intermediate that can be trapped by various electrophiles.

The methoxy group is a well-established, albeit moderate, directing group in DoM reactions. nih.gov In the case of this compound, the methoxy group at the 3-position can direct lithiation to the C-2 or C-4 position. However, the presence of the aldehyde group at C-1 introduces complexity. The aldehyde is highly susceptible to nucleophilic attack by organolithium reagents, which can compete with or even dominate over the desired ortho-deprotonation.

To circumvent this, protection of the aldehyde functionality is often a necessary prerequisite for successful DoM. For instance, conversion of the aldehyde to an acetal, such as a dioxolane, renders it inert to the organolithium base, allowing the methoxy group to effectively direct metalation. Following the electrophilic quench, the protecting group can be readily removed under acidic conditions to regenerate the aldehyde.

While specific literature detailing the DoM of this compound is not extensively available, the general principles of DoM on substituted naphthalenes suggest that with appropriate protection of the aldehyde, functionalization at the C-2 position would be the anticipated outcome due to the directing influence of the C-3 methoxy group. The choice of organolithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi) and reaction conditions (temperature, solvent, and additives like TMEDA) would be critical in optimizing the regioselectivity and yield of such a transformation.

Reactant Directing Group Anticipated Site of Metalation Potential Electrophiles Potential Products
Protected this compound3-MethoxyC-2D2O, MeI, TMSCl, CO22-Deuterio, 2-Methyl, 2-Trimethylsilyl, 2-Carboxylic acid derivatives

Reactivity of Methoxy Groups (e.g., Demethylation)

The methoxy groups of this compound are susceptible to cleavage, a reaction known as demethylation, to yield the corresponding hydroxy derivatives. This transformation is valuable as it provides access to a different class of compounds with potentially altered biological activities and further handles for derivatization.

A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). The reaction typically proceeds in an inert solvent, such as dichloromethane, at low temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. Subsequent workup with water or alcohol quenches the reaction and liberates the free hydroxyl groups.

Selective demethylation of one methoxy group over the other in this compound would be challenging and would likely depend on subtle differences in their electronic environments and steric accessibility. However, complete demethylation to afford 3,7-dihydroxy-naphthalene-1-carbaldehyde is a more probable outcome with a stoichiometric excess of BBr3.

Other demethylating agents, such as hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI), can also be employed, although they may require harsher reaction conditions which could be incompatible with the aldehyde functionality.

Starting Material Reagent Solvent Product
This compoundBoron Tribromide (BBr3)Dichloromethane3,7-Dihydroxy-naphthalene-1-carbaldehyde
This compoundHydrobromic Acid (HBr)Acetic Acid3,7-Dihydroxy-naphthalene-1-carbaldehyde

Exploration of Novel Reaction Pathways

The aldehyde functionality of this compound is a gateway to a multitude of novel reaction pathways, particularly in the synthesis of heterocyclic compounds. Condensation reactions with various binucleophiles can lead to the formation of fused or appended heterocyclic rings.

For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can afford isoxazoles. Similarly, reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings. These reactions typically proceed under acidic or basic catalysis and often require heating.

The Knoevenagel condensation, reacting the aldehyde with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base, would yield electron-deficient alkenes. These products are versatile intermediates for subsequent Michael additions and cycloaddition reactions, further expanding the molecular diversity accessible from this compound.

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer an efficient strategy for generating complex molecules. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs, such as the Biginelli or Hantzsch reactions, to construct elaborate heterocyclic scaffolds.

Reaction Type Reagents Potential Heterocyclic Product
CondensationHydrazinePyrazole derivative
CondensationHydroxylamineIsoxazole derivative
CondensationGuanidinePyrimidine derivative
Knoevenagel CondensationMalononitrile, Base2-(3,7-Dimethoxynaphthalen-1-ylmethylene)malononitrile
Biginelli ReactionUrea, Ethyl AcetoacetateDihydropyrimidinone derivative

Structure Activity Relationship Sar Studies for Naphthalene Carbaldehyde Derivatives

Methodologies for SAR Determination

To decipher the complex relationship between structure and function, researchers employ several computational and experimental methodologies. These techniques allow for the systematic evaluation of a series of compounds to build predictive models that guide the synthesis of new, optimized derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental principle is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are represented by molecular descriptors. longdom.orgnih.gov

The process of developing a QSAR model involves several key steps:

Dataset Preparation: A set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can range from simple properties like molecular weight and logP (partition coefficient) to more complex electronic, topological, and quantum chemical parameters. longdom.orgnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity. duke.edu

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, unsynthesized compounds. duke.edu

For instance, a QSAR study on a series of naphthalene (B1677914) derivatives identified that parameters like hydrogen acceptance (Ha), hydrophobicity (pi), and electronic properties (F and R constants) were crucial for their biological response, accounting for a significant portion of the activity variation. nih.gov Such models provide a quantitative framework for understanding how specific structural modifications will likely impact a compound's efficacy.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that goes beyond 2D descriptors to consider the three-dimensional properties of molecules. ijpsonline.comslideshare.net It operates on the assumption that a molecule's biological activity is related to the shape of its steric and electrostatic fields. ijpsonline.com

The CoMFA methodology involves the following general steps:

Molecular Alignment: A series of active compounds is superimposed, or aligned, based on a common structural feature or a pharmacophore hypothesis. mdpi.com This is a critical step, as the quality of the alignment directly impacts the model's reliability. mdpi.com

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecule and a probe atom. google.com

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to correlate the variations in the field values with the variations in biological activity. google.com

Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely increase or decrease biological activity. nih.gov Green contours, for example, might indicate areas where bulky groups are favored, while red contours might show regions where they are disfavored.

CoMFA provides intuitive, visual feedback that helps medicinal chemists understand the spatial requirements of the target's binding site, guiding the rational design of new derivatives with improved potency and selectivity. slideshare.netnih.gov

Correlating Structural Features with Biological Mechanisms of Action

The type and location of substituents on the naphthalene ring system are critical determinants of biological activity. The addition of different functional groups can influence a molecule's size, shape, polarity, and electronic distribution, thereby affecting its ability to bind to a biological target.

For example, in studies of various naphthalene derivatives, the introduction of electron-donating groups was found to enhance potency in certain contexts. nih.gov Conversely, the placement of a methyl group in close proximity to a nitrogen atom in a heterocyclic ring attached to a naphthalene-like structure was shown to have a detrimental effect on product yield in hydrogenation reactions, indicating steric hindrance. acs.org

The following table illustrates how different substituents on a naphthalene or related scaffold can influence biological activity, based on findings from various studies.

Compound SeriesSubstituent ChangePositionObserved Effect on ActivityReference
Naphthalene-based NRF2 ActivatorsAddition of electron-donating groupTerminal phenyl ringsIncreased inhibitory potency nih.gov
Quinoline DerivativesAddition of a methyl groupNear heterocyclic nitrogenDetrimental to product yield acs.org
Naphthalene-chalcone HybridsSubstitution on naphthalene ringPosition 1 vs. Position 2Varied cytotoxic effects acs.org
Naphthalimide DerivativesVarious substitution patternsHeterocyclic fused, non-fusedSignificantly enhances or reduces anticancer activity edgccjournal.orgnih.gov

These examples underscore the principle that even minor structural modifications can lead to significant changes in biological outcomes.

The naphthalene ring is more than just a passive scaffold; it is a versatile platform in medicinal chemistry that actively participates in biological interactions. mdpi.com Its planar, aromatic, and lipophilic nature allows it to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids.

Key roles of the naphthalene core include:

Platform for Structural Modification: The naphthalene scaffold is readily derivatized, allowing for the systematic exploration of chemical space to optimize pharmacological activity. mdpi.com

Bioisosteric Replacement: In drug design, the naphthalene moiety can serve as a bioisostere for other aromatic systems, such as quinoxaline (B1680401) or benzene (B151609) rings, potentially improving metabolic stability or binding affinity while retaining the desired pharmacology. acs.orgnih.gov

Improved Pharmacokinetics: The incorporation of a naphthalene ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, sometimes leading to better drug-like characteristics. mdpi.com

Metabolic Activation: The activity of some naphthalene-containing compounds is associated with their metabolites, which can covalently interact with cellular proteins and influence biochemical pathways. mdpi.com However, this can also be a source of toxicity, as metabolic activation can lead to the formation of reactive intermediates like naphthalene oxide. nih.gov

A number of FDA-approved drugs, such as Nabumetone and Terbinafine, feature a naphthalene core, highlighting its importance and versatility in therapeutic applications. lifechemicals.com

The aldehyde group (-CHO) is a highly reactive functional group that can significantly influence a compound's biological activity. Its electrophilic nature allows it to readily react with biological nucleophiles, such as the amino groups on lysine (B10760008) residues or the thiol groups on cysteine residues in proteins. nih.govresearchgate.net

The mechanisms by which aldehydes can affect biological pathways include:

Covalent Adduct Formation: Aldehydes can form covalent bonds with proteins and DNA. numberanalytics.comcreative-proteomics.com This can lead to the formation of Schiff bases with amino groups or Michael adducts with nucleophiles, altering the structure and function of these essential biomolecules. numberanalytics.com

Induction of Oxidative Stress: Some aldehydes can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. numberanalytics.com

Signaling Molecule Modulation: At low concentrations, certain aldehydes can act as signaling molecules, modulating pathways that influence cell proliferation, differentiation, and apoptosis. creative-proteomics.com

The reactivity of the aldehyde is classified by its "hardness" or "softness" as an electrophile. Hard aldehydes tend to react with hard nucleophiles like the nitrogen in lysine, while soft aldehydes, such as α,β-unsaturated aldehydes, preferentially react with soft nucleophiles like the sulfur in cysteine. nih.govacs.org This differential reactivity determines which biological targets an aldehyde-containing molecule is likely to interact with, thereby defining its mechanism of action and potential toxicity. nih.gov

Rational Design of New Derivatives Based on SAR Insights

The rational design of novel naphthalene-carbaldehyde derivatives with enhanced biological activities is a scientifically driven process, relying heavily on insights gleaned from structure-activity relationship (SAR) studies. Although direct and extensive SAR data for 3,7-Dimethoxy-naphthalene-1-carbaldehyde is not abundant in publicly available research, principles derived from analogous naphthalene-containing compounds can guide the design of new, potentially more potent and selective molecules.

Influence of Substituent Position:

The specific placement of functional groups on the naphthalene ring is a critical determinant of biological activity. For instance, in studies of naphthalene-chalcone hybrids, it has been observed that substitution at the second position of the naphthalene ring can lead to an increase in activity. nih.gov This suggests that the spatial arrangement of substituents affects how the molecule binds to its target, and that the 2-position may allow for more favorable interactions within a receptor's binding site.

Impact of Methoxy (B1213986) Groups:

Role of the Carbaldehyde Group:

The carbaldehyde group at the 1-position of the naphthalene ring is a key functional group that can participate in various chemical interactions. Aldehydes can form Schiff bases with amino groups in proteins, a reaction that can be crucial for the mechanism of action of certain drugs. ijpsr.com The reactivity of the carbaldehyde can be modulated by the electronic effects of other substituents on the naphthalene ring. The electron-donating nature of the methoxy groups at the 3- and 7-positions would likely influence the reactivity of the 1-carbaldehyde group.

Synergistic Effects and Molecular Scaffolding:

In the context of designing new derivatives based on this compound, a rational approach would involve systematically modifying the substitution pattern. This could include:

Altering the position of the methoxy groups: Moving the methoxy groups to other positions on the naphthalene ring would help to probe the steric and electronic requirements of the target binding site.

Varying the alkoxy substituents: Replacing the methoxy groups with other alkoxy groups (e.g., ethoxy, propoxy) could modulate the lipophilicity and potentially improve cell permeability or target binding.

Modifying the carbaldehyde group: The aldehyde could be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups to explore different types of interactions with the biological target.

By systematically applying these design principles, which are rooted in the broader understanding of naphthalene SAR, it is possible to develop novel derivatives of this compound with improved therapeutic potential.

Interactive Data Table of Naphthalene Derivatives and their Biological Activities

The following table provides examples of naphthalene derivatives and their reported biological activities, illustrating the structure-activity relationships discussed.

Compound NameStructureBiological ActivityReference
6-Methoxynaphthalene derivative (6b)Not available in search resultsInhibitory activity against Colon cancer cell line HCT-116 derpharmachemica.com
1-[(E)-(4-hydroxyphenyl) iminomethyl] naphthalene-2-ol (L3c)Not available in search resultsAntibacterial agent ijpsr.com
Naphthalene-chalcone hybrid (2j)Not available in search resultsAnticancer (A549 cell line, IC50 = 7.835 µM), Anticandidal (MIC50 = 15.6 µg/mL) nih.gov
4-hydroxy-3,5-dimethoxy-2-naphthaldehydeNot available in search resultsIsolated from Diospyros assimilis nih.gov
Naphthoquinone-naphthol derivative (13)Not available in search resultsAnticancer (HCT116, IC50 = 1.18 µM; PC9, IC50 = 0.57 µM; A549, IC50 = 2.25 µM) nih.gov

Applications in Materials Science and Supramolecular Chemistry

Self-Assembly and Non-Covalent Interactions

The spontaneous organization of molecules into ordered structures through non-covalent forces is a fundamental concept in supramolecular chemistry. The electronic and steric properties of a molecule dictate its self-assembly behavior.

C-H···π interactions are crucial weak intermolecular forces that contribute to the stability of many supramolecular assemblies. While the crystal structures of related naphthalene (B1677914) derivatives, such as 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, reveal the presence of stabilizing C-H···π interactions, nih.gov a specific analysis of such interactions in the crystal packing or self-assembled structures of 3,7-Dimethoxy-naphthalene-1-carbaldehyde is not available in the searched literature.

The formation of dimeric aggregates, often stabilized by π-π stacking and hydrogen bonding, is a common self-assembly motif. Research has shown that certain complex derivatives of 2,7-dimethoxynaphthalene (B1218487) can form face-to-face dimeric molecular aggregates in the solid state. nih.gov However, specific studies detailing the formation or characterization of face-to-face dimeric aggregates originating from the self-assembly of This compound were not found in the provided search results.

Biological Activity Mechanisms of Naphthalene Carbaldehyde Derivatives Excluding Clinical/safety

Apoptosis Induction Mechanisms by Related Naphthalene (B1677914) Carboxaldehydes

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. Naphthalene carboxaldehyde derivatives have been demonstrated to induce apoptosis in various cancer cell lines through multiple intricate mechanisms. researchgate.netnih.govnih.gov

Tumor Necrosis Factor-α (TNF-α) is a cytokine involved in systemic inflammation and is a member of a group of cytokines that can induce apoptosis. The binding of TNF-α to its receptor can trigger signaling cascades that lead to programmed cell death. nih.gov Certain naphthalene derivatives have been shown to modulate TNF-α signaling pathways. For instance, some nitrostyrene derivatives containing a naphthalene moiety have been found to inhibit the TNF-α/NF-κB signaling pathway, which can synergistically induce apoptosis in cancer cells when combined with TNF-α. nih.gov This suggests that naphthalene-based compounds can interfere with the cellular response to TNF-α, thereby promoting apoptosis. The activation of TNF-α signaling ultimately leads to the activation of downstream effector molecules that execute the apoptotic program. nih.govsciopen.com

Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis. nih.govdntb.gov.ua The apoptotic signaling cascade is often initiated by the activation of initiator caspases, such as caspase-8, which is typically associated with the extrinsic or death receptor pathway. nih.govresearchgate.net Once activated, initiator caspases cleave and activate executioner caspases, including caspase-3, which then go on to dismantle the cell by cleaving a variety of cellular substrates. researchgate.netresearchgate.net Studies on various naphthalene derivatives have confirmed their ability to induce apoptosis through the activation of this caspase cascade. For example, the treatment of cancer cells with certain naphthalimide derivatives has been shown to lead to the activation of caspase-3, a key executioner of apoptosis. nih.gov

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled proliferation due to a loss of cell cycle regulation. Some naphthalene derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.com Specifically, a naphthalene derivative known as MS-5 has been shown to induce G1 phase arrest in human pancreatic cancer cells. nih.gov This arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase, ultimately leading to a halt in proliferation and, in some cases, apoptosis. nih.govnih.gov

There are two main pathways that lead to apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. embopress.org The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. mdpi.com These two pathways are not entirely independent and can communicate with each other. A key molecule in this cross-talk is Bid, a protein that, when cleaved by caspase-8, can translocate to the mitochondria and trigger the intrinsic pathway. nih.govnih.gov This amplification of the apoptotic signal is crucial in many cell types. researchgate.net While direct evidence for naphthalene-carbaldehyde derivatives mediating this specific cross-talk is still emerging, their known ability to activate caspases suggests a potential involvement in this interconnected signaling network.

Modulatory Effects on Cellular Signaling Pathways

In addition to inducing apoptosis, naphthalene-carbaldehyde derivatives can also exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT and MAPK/ERK pathways are critical signaling cascades that regulate cell survival, proliferation, and growth. nih.gov The AKT pathway is a major cell survival pathway, and its overactivation is common in many cancers. Similarly, the ERK pathway is a key regulator of cell proliferation. scienceopen.com Inhibition of these pathways is a major strategy in cancer therapy. Some studies have shown that certain compounds can inhibit the phosphorylation, and thus the activation, of both AKT and ERK. scienceopen.comembopress.org For instance, treatment with specific inhibitors can lead to decreased levels of phosphorylated AKT and ERK, which in turn can lead to the activation of pro-apoptotic factors and cell cycle arrest. nih.govnih.gov While research is ongoing, the potential for naphthalene-carbaldehyde derivatives to inhibit these crucial survival and proliferation pathways is an active area of investigation.

Suppression of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammatory responses, cell survival, and proliferation. The activation of NF-κB is a key element in the progression of many chronic diseases. nih.gov The NF-κB signaling pathway is considered a typical inflammatory pathway, controlling the production of pro-inflammatory cytokines, recruitment of leukocytes, and cell survival. mdpi.com

While direct studies on 3,7-Dimethoxy-naphthalene-1-carbaldehyde are limited, other aldehyde-containing natural compounds have demonstrated the ability to suppress NF-κB activation. This suppression can occur through various mechanisms, including the inhibition of protein kinases, proteasomes, ubiquitination, and DNA binding steps. nih.gov For instance, some compounds inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p50-p65 subunits of NF-κB. nih.gov This, in turn, downregulates the transcription of NF-κB target genes, such as those encoding for pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com The anti-inflammatory effects of certain chalcones, which share structural similarities with naphthaldehydes, have been attributed to their ability to inhibit NF-κB translocation to the nucleus and its subsequent DNA binding and transcriptional activity. nih.gov

Influence on Wnt/β-catenin and RAS-ERK Pathways

The Wnt/β-catenin and RAS-ERK signaling pathways are fundamental to embryonic development, tissue homeostasis, and cell proliferation and differentiation. nih.govnih.gov Dysregulation of these pathways is a hallmark of many cancers.

The Wnt/β-catenin pathway plays a pivotal role in cell fate determination and tissue regeneration. nih.gov Its aberrant activation is linked to the development and metastasis of various cancers. stonechenlab.org Some natural compounds are known to modulate this pathway by targeting its key components. mdpi.com For example, cinnamaldehyde, an aldehyde-containing compound, has been shown to inhibit the Wnt/β-catenin pathway, leading to the suppression of cancer cell growth and the reversal of the epithelial-mesenchymal transition (EMT). nih.govmdpi.com The mechanism of inhibition can involve the downregulation of Wnt-3a, leading to decreased levels of β-catenin and the subsequent inactivation of β-catenin target genes like Cyclin D1 and MMP-9. mdpi.com

The RAS-ERK pathway , also known as the MAPK/ERK pathway, is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby regulating processes like cell division. nih.gov Mutations in this pathway that lead to its hyperactivation are common in many cancers. youtube.com The pathway involves a chain of protein phosphorylations, starting from RAS, and proceeding through RAF, MEK, and finally ERK, which then activates transcription factors. nih.gov While direct evidence for this compound is not available, the modulation of this pathway by various small molecules is an active area of research for cancer therapy. embopress.org

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Naphthalene-carbaldehyde derivatives exert their biological effects through direct interactions with various molecular targets, including nucleic acid structures and enzymes.

G-Quadruplex Ligand Activity

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.com These structures are prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. nih.gov Naphthalene diimide derivatives, which share the core naphthalene structure, are among the most promising G4-binding molecules due to their high affinity and selectivity. acs.org

The stabilization of G-quadruplexes by these ligands can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length. mdpi.com By stabilizing the G4 structure in telomeres, these compounds can trigger a DNA damage response and induce senescence or apoptosis in cancer cells. nih.govnih.gov The binding of naphthalene diimides to G-quadruplexes typically occurs through π-stacking interactions with the outer G-quartets. acs.org

Compound ClassTargetBinding Affinity/ActivityReference
Naphthalene diimidesTelomeric G-quadruplexesHigh affinity and selectivity, telomerase inhibition nih.govacs.org
Cyclic Naphthalene diimideG-quadruplex DNAsPotent telomerase inhibition (IC50 = 0.9 μM) mdpi.com
NDI-linked bisbenzimidazolesHuman telomeric G-quadruplexHigh affinity, induction of G-quadruplex formation nih.gov

Lactate Dehydrogenase Inhibition

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in energy metabolism. nih.gov Therefore, inhibiting LDH is a promising strategy for cancer therapy. researchgate.net

Certain naphthalene-based compounds have been identified as inhibitors of LDH. For instance, 3,5-dihydroxy 2-napthoic acid has been shown to inhibit Babesia microti LDH with selectivity over human LDH. stonechenlab.org The mechanism of inhibition by some aldehyde-containing compounds, such as o-phthalaldehyde, involves the formation of isoindole derivatives through the cross-linking of cysteine and lysine (B10760008) residues near the NADH binding site of the enzyme. nih.govstonechenlab.org This modification leads to the inactivation, dissociation, and partial unfolding of the LDH enzyme. nih.gov

InhibitorEnzymeIC50 / KiMechanismReference
1,6-dibromo-2-hydroxynapthalene 3-carboxylic acidBabesia microti LDH53.89 ± 13.28 μM- stonechenlab.org
3,5-dihydroxy 2-napthoic acidBabesia microti LDH30.19 ± 8.49 μM- stonechenlab.org
o-PhthalaldehydePig Heart LDH-Inactivation via cross-linking of cysteine and lysine residues nih.govstonechenlab.org

Mechanisms Underlying Antiproliferative and Antiparasitic Effects

The antiproliferative and antiparasitic activities of naphthalene derivatives are often linked to their ability to interact with the biological targets discussed above.

The antiproliferative activity of many naphthalene derivatives, particularly naphthalene diimides, is primarily attributed to their G-quadruplex stabilizing properties. nih.govnih.gov By targeting G-quadruplexes in telomeres and oncogene promoters, these compounds can induce several cellular responses that inhibit cancer cell growth:

Telomere uncapping and DNA damage response: Stabilization of telomeric G-quadruplexes can lead to a DNA damage response, ultimately causing cellular senescence. nih.gov

Inhibition of oncogene transcription: By binding to G-quadruplexes in the promoter regions of oncogenes, these ligands can downregulate their expression. nih.gov

Genomic instability: Interference with telomere function can lead to chromosomal fusions and mitotic catastrophe, resulting in apoptosis. nih.gov

The antiparasitic activity of naphthalene derivatives has been demonstrated against various protozoan parasites. For example, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde has shown moderate inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov The mechanisms of antiparasitic action can be diverse. Some naphthalene-sulfonyl-indole compounds are thought to act as competitive molecules for tryptophan, an essential amino acid for the intracellular proliferation of parasites like Toxoplasma gondii. nih.gov Inhibition of parasite-specific enzymes, such as lactate dehydrogenase, also represents a viable antiparasitic strategy. stonechenlab.org

Potential Antimicrobial Mechanisms

Naphthalene derivatives have been identified as a promising class of antimicrobial agents with activity against a wide range of human pathogens. researchgate.net Several naphthalene-containing drugs are already in clinical use. nih.gov

The antimicrobial mechanisms of naphthalene derivatives are varied. Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated in vitro antibacterial and antifungal activities. nih.gov The precise mechanism of action is not fully elucidated but is thought to involve interactions with the microbial cell wall or intracellular components. Some studies suggest that these compounds can act on the microbial cell surface, leading to changes in membrane permeability and ultimately cell death. researchgate.net The formation of covalent adducts with essential biological amines, such as those in proteins and nucleic acids, by reactive aldehyde groups could also contribute to their antimicrobial effects. researchgate.net Oligo-2-hydroxy-1-naphthaldehyde has shown activity against various bacteria and yeasts, though not filamentous fungi, suggesting some level of specificity in its mechanism. nih.gov

Compound/DerivativeMicrobial TargetObserved EffectReference
N-(2-hydroxy-1-naphthalidene)-amino acid Schiff basesStaphylococcus aureus, Bacillus polymyxa, Escherichia coli, Candida albicansIn vitro antibacterial and antifungal activity nih.gov
Oligo-2-hydroxy-1-naphthaldehydeVarious bacteria and yeastsAntimicrobial activity nih.gov
PhenylaminonaphthoquinonesStaphylococcus aureusGood antibacterial activity nih.gov

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Architectures

The development of efficient and scalable synthetic routes is paramount for the exploration of any chemical entity's potential applications. For 3,7-Dimethoxy-naphthalene-1-carbaldehyde, future research could focus on moving beyond classical formylation reactions to more advanced and sustainable synthetic methodologies.

One promising avenue is the application of C-H activation strategies. Directing group-assisted C-H formylation would offer a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. This would not only streamline the synthesis of this compound but also open up pathways to more complex, polysubstituted naphthalene (B1677914) architectures.

Furthermore, the principles of flow chemistry could be applied to the synthesis of this and related naphthaldehydes. Flow synthesis often allows for improved reaction control, enhanced safety, and easier scalability—factors that are crucial for industrial production. For instance, a patented industrial process for the synthesis of the related compound 7-methoxy-naphthalene-1-carbaldehyde highlights the importance of developing reproducible and high-yield syntheses for commercial applications. google.comgoogle.com

The use of this compound as a building block in multicomponent reactions, such as the Betti reaction, represents another fertile ground for research. nih.gov These one-pot reactions allow for the rapid generation of molecular diversity, leading to libraries of complex naphthalene derivatives with a wide range of potential biological activities. nih.gov

Deeper Mechanistic Understanding of Biological Activities

Naphthalene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govresearchgate.net A key future research direction is to move from preliminary in vitro screening to a deeper, mechanistic understanding of how compounds like this compound exert their biological effects.

For example, a related compound, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, has been shown to promote wound healing by enhancing keratinocyte motility through the Wnt/β-catenin and RAS-ERK signaling pathways. researchgate.net Future studies on this compound could explore its effects on similar or different cellular signaling cascades. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to obtain a global view of the cellular response to the compound.

Moreover, identifying the specific protein targets of naphthaldehydes is a critical step in understanding their mechanism of action. This can be achieved through a combination of affinity chromatography, protein pull-down assays, and computational target prediction. For instance, in silico studies on aminobenzylnaphthols derived from naphthaldehydes have predicted their anticancer activity to be linked to the inhibition of specific kinases and other regulatory proteins. nih.gov

The anti-inflammatory potential of naphthaldehydes also warrants further investigation. Research on 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde has pointed to its ability to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha. benthamdirect.com Future work on this compound could investigate its impact on inflammatory pathways, potentially leading to the development of new treatments for inflammatory diseases. benthamdirect.com

Novel Applications in Emerging Fields of Chemical Science

The unique photophysical properties of the naphthalene core make its derivatives attractive candidates for applications in materials science and chemical sensing. The field of organic electronics, for example, is constantly in search of new materials with tailored properties. Naphthalene diimides, which can be synthesized from naphthaldehyde precursors, are being investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs) and solar cells. researchgate.net The specific substitution pattern of this compound could influence the electronic properties of such materials, making it a target for synthetic chemists in this field.

Another emerging application is in the development of chemosensors. The naphthaldehyde moiety can act as a fluorogenic or chromogenic signaling unit in a sensor designed to detect specific analytes, such as metal ions or biologically important molecules. Computational studies on 4-hydroxy-1-naphthaldehyde (B1296455) have suggested its potential as a functionalized fluorescent backbone in the development of chemosensors and its utility in non-linear optical (NLO) materials. benthamdirect.com

The broader market for naphthalene derivatives is projected to grow, with applications in construction, agriculture, and textiles. futuremarketinsights.commaximizemarketresearch.com This suggests that there may be unexplored opportunities for this compound and its derivatives in areas such as specialty polymers, dyes, and agrochemical intermediates.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights at a molecular level.

Computational tools like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of the molecule, guiding its synthesis and characterization. researchgate.net For instance, DFT calculations have been successfully used to understand the tautomeric equilibria in hydroxynaphthaldehyde anils, which is crucial for predicting their chemical behavior in different environments. researchgate.net

Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound to specific biological targets, thereby prioritizing experimental screening for various diseases. nih.govijpsjournal.com This in silico approach has been effectively used to identify potential anticancer targets for naphthalene derivatives and to understand the interactions of salicylaldehyde (B1680747) dehydrogenases with their substrates in naphthalene degradation pathways. nih.govnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of related naphthaldehydes to correlate their structural features with their observed biological activities. This can guide the rational design of new derivatives of this compound with enhanced potency and selectivity. The integration of these computational methods with experimental validation is a key future direction that will undoubtedly unlock the full potential of this and related naphthaldehyde compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.